molecular formula C12H15N3O2S B2695703 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide CAS No. 833434-50-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide

Cat. No. B2695703
CAS RN: 833434-50-7
M. Wt: 265.33
InChI Key: KCOBRWKUEOSGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.

Scientific Research Applications

Molecular Modeling and Pharmacological Evaluation

A study explored the synthesis of novel substituted 1,3,4-thiadiazoles, evaluating their anti-inflammatory and analgesic properties. The research found that certain compounds exhibited significant in vitro anti-inflammatory activity, with one compound showing a 72.5% activity, comparable to ibuprofen at 47.7%. Another compound demonstrated the highest analgesic activity at 69.8%. This study underscores the potential of thiadiazole derivatives in drug design for anti-inflammatory and analgesic agents (Shkair et al., 2016).

Antimicrobial Activity of Azole Derivatives

Research on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives revealed their antibacterial activity against Rhizobium radiobacter. This study highlights the antibacterial potential of thiadiazole and related compounds, suggesting their utility in addressing bacterial infections (Tumosienė et al., 2012).

Anticancer Agents Incorporating Thiazole Moiety

Another significant application involves the synthesis of thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents. This research presents a novel series of pharmacophores containing the thiazole moiety, synthesized using facile methods and evaluated for their anticancer activity. The results indicate promising anticancer potential for these compounds (Gomha et al., 2017).

Herbicidal Activity and Molecular Aggregation

Studies have also delved into the herbicidal activity of thiadiazole derivatives and the effect of molecular aggregation on their properties. For instance, a series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides demonstrated moderate to good selective herbicidal activity, highlighting the agricultural applications of these compounds (Liu & Shi, 2014). Additionally, the study of solvent effects on molecular aggregation in thiadiazole derivatives provided insights into their spectroscopic behavior and potential applications in materials science (Matwijczuk et al., 2016).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-11-14-15-12(18-11)13-10(16)7-6-9-5-4-8(2)17-9/h4-5H,3,6-7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOBRWKUEOSGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCC2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.